![molecular formula C20H15BrN6O B563864 Etravirine-13C3 CAS No. 1189671-48-4](/img/structure/B563864.png)
Etravirine-13C3
描述
Etravirine-13C3 is a stable isotope-labeled compound of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its activity against both wild-type and non-nucleoside reverse transcriptase inhibitor-resistant strains of HIV .
准备方法
The synthesis of etravirine involves several steps, including halogenation, amination, and nucleophilic substitution reactions. One practical method for synthesizing etravirine is via a microwave-promoted amination process. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes can be divided into two main methods:
Method 1: Using halogenated pyridines as starting materials.
Method 2: Using 4-guanidinobenzonitrile as the starting material or intermediate.
化学反应分析
Etravirine-13C3 undergoes various chemical reactions, including:
Oxidation: Etravirine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert etravirine into its reduced forms.
Common reagents used in these reactions include halogenated pyridines, ammonia, and various nucleophiles. The major products formed from these reactions are intermediates that eventually lead to the final product, etravirine .
科学研究应用
Scientific Research Applications
Etravirine-13C3 has several significant applications across various fields:
1. Analytical Chemistry
- Reference Standard : this compound serves as a reference standard in analytical methods for the quantification and identification of etravirine in biological samples. Its stable isotope labeling enhances detection sensitivity and accuracy in mass spectrometry and other analytical techniques.
2. Pharmacokinetics and Drug Metabolism
- Metabolic Studies : This compound is utilized in pharmacokinetic studies to understand the metabolism of etravirine in biological systems. Researchers can trace the metabolic pathways and assess how different factors, such as drug interactions or genetic variations, influence drug metabolism.
- Impact on Drug Resistance : this compound is employed to investigate mechanisms of drug resistance in HIV treatment, particularly focusing on how resistant strains respond to etravirine therapy compared to other NNRTIs.
3. Pharmaceutical Development
- Quality Control : In the pharmaceutical industry, this compound is applied for quality control and validation processes for etravirine-containing products. Its use ensures that formulations meet regulatory standards for efficacy and safety.
4. Clinical Research
- Therapeutic Efficacy : Clinical studies utilize this compound to evaluate the therapeutic efficacy of etravirine in combination with other antiretroviral agents, particularly in treatment-experienced patients with NNRTI-resistant HIV strains.
Pharmacokinetics Overview
Understanding the pharmacokinetics of this compound is crucial for its application:
Parameter | Details |
---|---|
Absorption | Maximum oral absorption occurs within 2.5 to 4 hours post-administration. |
Distribution | Highly protein-bound (~99.9%), mainly to albumin and alpha-1 acid glycoprotein. |
Metabolism | Primarily metabolized by CYP3A4, CYP2C9, and CYP2C19 enzymes; several metabolites retain less than 90% activity of the parent compound. |
Elimination | Over 90% eliminated via feces; minimal renal excretion noted. |
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Pharmacokinetic Interactions : A study demonstrated that coadministration of etravirine with integrase inhibitors like S/GSK1265744 did not necessitate dose adjustments, indicating its compatibility with other antiretroviral therapies .
- Clinical Trials on Drug Resistance : Clinical trials have shown that etravirine maintains efficacy even in patients with multiple NNRTI mutations, highlighting its role as a critical component in third-line antiretroviral therapy regimens .
- Patient Preference Studies : Research comparing patient preferences between efavirenz and etravirine indicated a preference for etravirine due to fewer side effects and improved lipid profiles .
作用机制
Etravirine-13C3 exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, preventing the virus from replicating. Etravirine does not inhibit human DNA polymerase alpha, beta, or gamma .
相似化合物的比较
Etravirine-13C3 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its higher genetic barrier to resistance and its activity against resistant strains of HIV. Similar compounds include:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: A first-generation non-nucleoside reverse transcriptase inhibitor.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor with similar applications.
This compound stands out due to its improved resistance profile and effectiveness against a broader range of HIV strains.
生物活性
Etravirine-13C3 is a stable isotope-labeled derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This compound is significant in both clinical and research settings due to its unique properties and mechanisms of action.
This compound functions by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and obstructs both DNA-dependent and RNA-dependent polymerase activities, effectively halting viral replication. Unlike some other NNRTIs, etravirine does not inhibit human DNA polymerases, which minimizes potential side effects associated with DNA interference .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption : Maximum oral absorption occurs within 2.5 to 4 hours post-administration, with food having a significant impact on systemic exposure.
- Distribution : Etravirine is highly protein-bound (approximately 99.9%), predominantly to albumin and alpha-1 acid glycoprotein.
- Metabolism : It is metabolized primarily by liver enzymes CYP3A4, CYP2C9, and CYP2C19, with several metabolites retaining less than 90% of the parent compound's activity.
- Elimination : The majority (over 90%) of the drug is eliminated via feces, with minimal renal excretion .
Efficacy Against HIV
This compound exhibits potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV. Notably, it retains efficacy against the K103N mutation, which is commonly associated with resistance to other NNRTIs. Clinical studies have demonstrated that etravirine significantly improves virological outcomes when added to optimized background therapy in patients experiencing virologic failure .
Clinical Outcomes in Treatment-Experienced Populations
A pooled analysis from multiple cohorts assessed the outcomes of etravirine-based antiretroviral therapy in children and adolescents living with HIV. Key findings include:
Outcome Measure | Value |
---|---|
Viral Load <50 copies/mL | 69% (n=141) |
Median CD4 Count (cells/mm³) | 658 [454, 853] |
Median Change in CD4 Count | 147 [16, 267] |
Discontinuation Rate | 46% (common reasons included treatment simplification and toxicity) |
Adverse events primarily included dermatological reactions, with a notable incidence of Stevens-Johnson Syndrome reported in some cases .
In Vitro Studies
In vitro studies have shown that etravirine maintains efficacy against various resistant strains of HIV. For instance, it demonstrated effectiveness against multiple NNRTI resistance mutations beyond K103N, confirming its role as a critical component in regimens for patients with multidrug-resistant HIV .
Comparison with Other NNRTIs
This compound can be compared to other NNRTIs such as efavirenz and rilpivirine:
Feature | This compound | Efavirenz | Rilpivirine |
---|---|---|---|
Resistance Profile | High genetic barrier | Moderate | Moderate |
Efficacy Against K103N Mutation | Yes | No | No |
Common Side Effects | Rash, nausea | CNS effects | Depression |
Etravirine's unique properties make it particularly valuable for patients who have developed resistance to other treatments .
属性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-WTZVUXPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747777 | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189671-48-4 | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。